Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

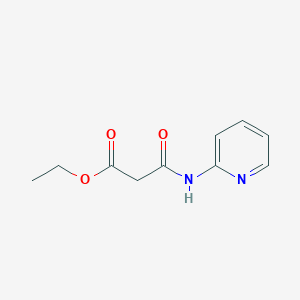

Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of propanoic acid and contains a pyridine ring, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours . After the reaction, the mixture is washed with organic solvents and recrystallized to obtain the final product as white lamellar crystals .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and similar reaction conditions are maintained. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials, 2-aminopyridine and ethyl acrylate, are readily available and cost-effective, making the industrial production of this compound economically viable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including thrombin inhibitors like Dabigatran etexilate.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate that binds to thrombin, inhibiting its activity and preventing blood clot formation. The pyridine ring and oxo group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate

- Ethyl 2-amino-3-(4-pyridinyl)propanoate

- Methyl 3-(pyridin-2-ylamino)propanoate

Uniqueness

Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate is unique due to its specific combination of a pyridine ring and an oxo group, which imparts distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of thrombin inhibitors sets it apart from other similar compounds .

Biological Activity

Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate, also known as Ethyl Picolinoylacetate, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11N2O3 and a molecular weight of approximately 193.20 g/mol. It appears as an off-white to yellow-brown crystalline powder with a melting point ranging from 53 to 59 °C. The structure features an ethyl ester group, a ketone, and a pyridine ring, which contribute to its diverse biological activities.

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits effectiveness against certain bacterial strains. Research indicates that the compound can inhibit the growth of various microorganisms, making it a candidate for further development as an antimicrobial agent.

2. Antioxidant Activity

The compound has been noted for its antioxidant properties, which are critical in combating oxidative stress within biological systems. This activity suggests potential applications in preventing cellular damage associated with various diseases.

3. Anticancer Potential

Research is ongoing to explore the anticancer properties of this compound. Initial findings indicate that it may induce apoptosis in cancer cells, although the specific mechanisms and efficacy require further investigation.

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. The pyridine ring is known to interact with enzymes and receptors, modulating their activity and potentially leading to various biological effects such as:

- Inhibition of microbial growth : The compound may disrupt essential cellular processes in bacteria.

- Induction of apoptosis : In cancer cells, it may trigger programmed cell death through various signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | 75418-74-5 | 0.97 |

| Ethyl 3-Methylpyridine-2-carboxylate | 58997-10-7 | 0.76 |

| Methyl 2-(pyridin-2-yl)acetate | 1658-42-0 | 0.77 |

| Ethyl 3-Oxo-3-(pyridin-4-yl)propanoate | 26377-17-3 | 0.76 |

| Methyl 3-(4-Pyridyl)-3-oxopropanoate | 82945-8 | 0.73 |

This table illustrates that while there are several related compounds, this compound possesses unique functional groups that enhance its reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Research Findings on Antioxidant Activity

In vitro assays revealed that the compound exhibited a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays. This suggests potential applications in formulations aimed at reducing oxidative stress-related diseases.

Properties

IUPAC Name |

ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-9(13)12-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSNAWCSIKTLQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.